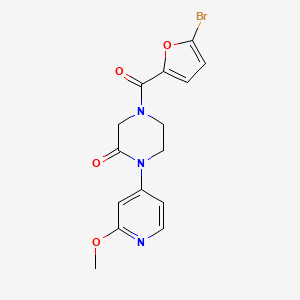
4-(5-Bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as BFCP and is a piperazine derivative that has a pyridine and furan moiety in its structure.
Wirkmechanismus
The mechanism of action of BFCP is not fully understood. However, studies have shown that BFCP inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. BFCP also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, BFCP modulates dopamine receptors by binding to them and altering their activity.
Biochemical and Physiological Effects:
BFCP has been shown to have various biochemical and physiological effects. BFCP inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. BFCP also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, BFCP modulates dopamine receptors by binding to them and altering their activity.
Vorteile Und Einschränkungen Für Laborexperimente
BFCP has several advantages and limitations for lab experiments. One advantage is that BFCP is relatively easy to synthesize, making it readily available for research purposes. Another advantage is that BFCP has potential applications in various fields, making it a versatile compound. One limitation is that the mechanism of action of BFCP is not fully understood, making it difficult to design experiments to study its effects. Another limitation is that BFCP has not been extensively studied in vivo, making it unclear how it will behave in a living organism.
Zukünftige Richtungen
There are several future directions for the study of BFCP. One direction is to further investigate its potential use as an anti-cancer agent. Another direction is to study its potential use as an anti-inflammatory agent. In addition, further studies are needed to fully understand the mechanism of action of BFCP. Finally, more research is needed to determine the safety and efficacy of BFCP in vivo.
Synthesemethoden
The synthesis of BFCP involves a multi-step process that includes the reaction of piperazine with 2-methoxypyridin-4-ylcarbaldehyde to form 1-(2-methoxypyridin-4-yl)piperazine. The next step involves the reaction of 5-bromofuran-2-carboxylic acid with thionyl chloride to form 5-bromofuran-2-carbonyl chloride. The final step involves the reaction of 1-(2-methoxypyridin-4-yl)piperazine with 5-bromofuran-2-carbonyl chloride to form BFCP.
Wissenschaftliche Forschungsanwendungen
BFCP has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. BFCP has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. BFCP has also been studied for its potential use as an anti-inflammatory agent due to its ability to reduce inflammation. In addition, BFCP has been studied for its potential use as an antipsychotic agent due to its ability to modulate dopamine receptors.
Eigenschaften
IUPAC Name |
4-(5-bromofuran-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O4/c1-22-13-8-10(4-5-17-13)19-7-6-18(9-14(19)20)15(21)11-2-3-12(16)23-11/h2-5,8H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNHRTQKYUSTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2-methyl-1,3-benzoxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2881614.png)
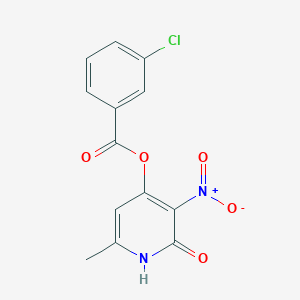
![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2881617.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2881619.png)
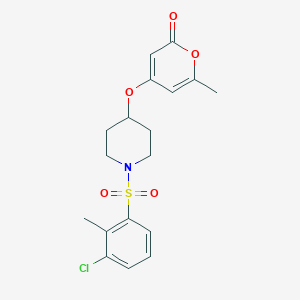
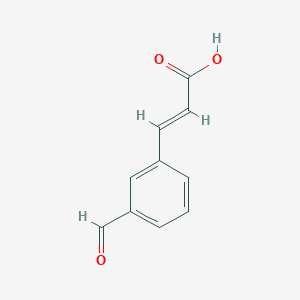
![2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2881626.png)
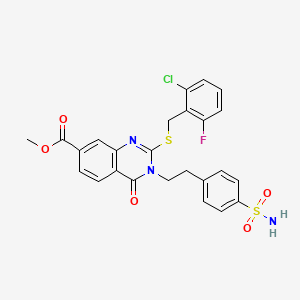
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
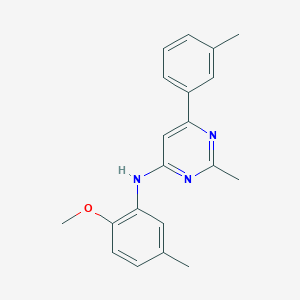

![Ethyl 4-[[2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2881633.png)
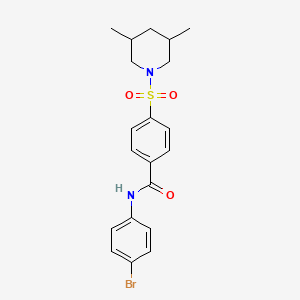
![6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-amine](/img/structure/B2881635.png)